pyrido[2,3-d]pyrimidine-2,4-diamine
説明
特性
CAS番号 |
2312-91-6 |
|---|---|
分子式 |
C7H7N5 |
分子量 |
161.2 |
純度 |
95 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine typically involves the condensation of suitable pyrimidine derivatives with various amines. One common method includes the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid . Another approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve multi-step synthesis with intermediate purification steps to achieve the desired product quality .
化学反応の分析
Types of Reactions
Pyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium cyanoborohydride, Raney nickel.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications .
科学的研究の応用
Biological Activities
Pyrido[2,3-d]pyrimidine-2,4-diamine exhibits a broad spectrum of biological activities, making it a valuable scaffold in drug development. Key applications include:
- Anticancer Activity : The compound has been identified as a potent inhibitor of several kinases involved in cancer progression, including mTOR and cyclin-dependent kinases (CDKs). It shows promise in inducing apoptosis and inhibiting angiogenesis, which are crucial for tumor growth control .
- Antimicrobial Properties : Research indicates that derivatives of pyrido[2,3-d]pyrimidine can act against various bacterial strains, suggesting potential for developing new antibiotics .
- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is a target for many antimalarial and anticancer drugs. Pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit DHFR effectively .
Medicinal Chemistry Insights
Recent studies have highlighted the compound's role in targeting specific pathways associated with cancer and other diseases:
| Target | Activity | Reference |
|---|---|---|
| mTOR | Selective inhibition | |
| CDK4/6 | Anticancer activity | |
| eEF-2K | Inhibitor with significant potency | |
| PI3K/mTOR | Inhibitor for various cancers |
Case Study: Anticancer Properties
A notable case study involved the synthesis and evaluation of pyrido[2,3-d]pyrimidine-2,4-diamines as inhibitors of mTOR kinase. These compounds demonstrated significant anticancer activity with IC50 values indicating effective inhibition against various cancer cell lines . Additionally, the compound's ability to induce G2/M cell cycle arrest and activate caspase pathways underlines its potential as a therapeutic agent.
Synthetic Pathways
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves reactions with uracil derivatives under controlled conditions. The following table summarizes key synthetic routes:
| Synthesis Method | Description | Yield |
|---|---|---|
| Alkylation with Uracil Derivatives | Direct alkylation using ethyl or propyl iodide | 40–53% |
| Vilsmeier Reagent Treatment | Treatment of uracil with Vilsmeier reagent | Variable |
作用機序
The mechanism of action of pyrido[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as protein kinases. It acts as a kinase inhibitor by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potent anticancer agent .
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of pyrido[2,3-d]pyrimidine-2,4-diamine, highlighting differences in core structure, biological targets, and activity:
Structural and Functional Differences
- Pyrrolo[2,3-d]pyrimidine-2,4-diamine: Nitrogen in the pyrrole ring facilitates hydrogen bonding with kinase ATP-binding pockets, enhancing FAK inhibition . Thieno[3,2-d]pyrimidine: Sulfur’s electron-rich nature improves metabolic stability and selectivity for phosphatases like PTP1B .
Substituent Effects :
Q & A
Q. What are the common synthetic routes for pyrido[2,3-d]pyrimidine-2,4-diamine derivatives, and what reagents are critical for regioselective cyclization?
this compound derivatives are typically synthesized via cyclization reactions. A widely used method involves the condensation of 6-aminouracil derivatives with aldehydes or ketones under reflux conditions. For example, the Vilsmeier reagent (generated from phosphoryl chloride and dimethylformamide) facilitates cyclization, yielding pyrido[2,3-d]pyrimidine cores with ~78% efficiency when optimized . Critical reagents include ammonium acetate (for cyclization) and Raney Nickel (for reductive amination). Regioselectivity is influenced by substituent positioning on precursor molecules, as seen in the synthesis of 6-bromo derivatives .
Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structural integrity of this compound analogs?
¹H and ¹³C NMR are essential for confirming substituent positions and hydrogen bonding patterns. For instance, the amino protons at positions 2 and 4 typically appear as broad singlets (δ 6.5–7.5 ppm), while aromatic protons in the pyridine ring resonate between δ 7.8–8.5 ppm. X-ray crystallography further resolves ambiguities, as demonstrated for 6-bromo derivatives with defined morpholine substituents .
Q. What in vitro assays are suitable for preliminary evaluation of kinase inhibition activity?
Kinase inhibition assays (e.g., ADP-Glo™ or radiometric assays) using recombinant enzymes (e.g., eEF-2K or CDK) are standard. IC₅₀ values for pyrido[2,3-d]pyrimidine derivatives like A-484954 (compound 6) against eEF-2K are measured at 420 nM, with dose-response curves generated using 10-dose dilutions . Cell-based assays (e.g., MDA-MB-231 breast cancer lines) validate target engagement under glucose-deprived conditions .
Advanced Research Questions
Q. How do substituents at positions 5, 6, and 7 influence the structure-activity relationship (SAR) of this compound derivatives?
- Position 5 : Methyl or aryl groups enhance hydrophobic interactions with kinase ATP-binding pockets. For example, 5-methyl derivatives show improved selectivity for eEF-2K over AMPK .
- Position 6 : Bromo or methoxyphenylthio groups increase steric bulk, reducing off-target effects. The 6-(4-methoxyphenylthio)methyl derivative (CAS 159210-74-9) exhibits 10-fold higher kinase selectivity compared to unsubstituted analogs .
- Position 7 : Aryl or benzyl groups (e.g., 7-(2-methylphenyl)) improve cellular permeability, as evidenced by IC₅₀ shifts in cell-based vs. enzymatic assays .
Q. What computational strategies optimize pyrido[2,3-d]pyrimidine derivatives for target binding?
Homology modeling (e.g., using Dictyostelium MHCK A as a template for eEF-2K) and molecular docking (Gold 5.1 software) predict binding poses. Key interactions include hydrogen bonds with K170 and I232 residues and hydrophobic packing under the Gly-rich loop . Free energy perturbation (FEP) calculations further refine substituent effects on binding affinity.
Q. How can contradictory synthetic yields be resolved when using Vilsmeier reagents?
Discrepancies in yields (e.g., 66% vs. 78%) arise from trace water in reaction mixtures. Strict anhydrous conditions (e.g., molecular sieves) and catalytic dimethylformamide/oxalyl chloride improve reproducibility. Solvent evaporation before cyanoacetamide addition minimizes hydrolysis side products .
Methodological Challenges and Troubleshooting
Q. What purification techniques address low yields in multi-step syntheses?
- Column Chromatography : Use gradient elution (hexane/ethyl acetate to dichloromethane/methanol) for polar intermediates.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively purify 6-bromo derivatives with >95% purity .
- HPLC-MS : Reverse-phase C18 columns (0.1% formic acid/acetonitrile) resolve regioisomeric byproducts .
Q. How do reaction conditions impact nitration pathways in pyrido[2,3-d]pyrimidine derivatives?
Nitration with fuming HNO₃ at 0°C favors position 5 substitution, while dilute HNO₃ at 25°C targets position 7. Solvent polarity (e.g., acetic acid vs. sulfolane) further modulates electrophilic aromatic substitution .
Safety and Handling
- Toxicity : Pyrido[2,3-d]pyrimidine derivatives may exhibit mutagenic potential. Handle with nitrile gloves and in fume hoods (OSHA PEL: 5 mg/m³) .
- Storage : Store at –20°C under argon to prevent oxidation of amino groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
